Cas no 931-53-3 (CYCLOHEXYL ISOCYANIDE)

CYCLOHEXYL ISOCYANIDE structure
CYCLOHEXYL ISOCYANIDE structure
Nombre del producto:CYCLOHEXYL ISOCYANIDE
Número CAS:931-53-3
MF:C7H11N
Megavatios:109.168941736221
MDL:MFCD00003839
CID:95526
PubChem ID:79129

CYCLOHEXYL ISOCYANIDE Propiedades químicas y físicas

Nombre e identificación

    • CYCLOHEXYL ISOCYANIDE
    • Cyclohexane, isocyano-
    • Cyclohexaneisonitrile
    • BIO-FARMA BF001328
    • ISOCYANOCYCLOHEXANE
    • HANSA ISN-0519
    • CYCLOHEXYL ISONITRILE
    • Cyclohexyl #niso-cyanide
    • Cyclohexyl isocyanide (6CI, 7CI, 8CI)
    • Isocyanocyclohexane (ACI)
    • 1-Cyclohexyl isonitrile
    • MFCD00003839
    • EN300-254313
    • SCHEMBL243870
    • 3-Isocyano-cyclohexane
    • Isocyano-cyclohexane
    • AKOS001476742
    • Q27102739
    • D89407
    • GEO-00871
    • CYI
    • A904753
    • NSC-60128
    • NSC60128
    • N-Cyclohexylisocyanide
    • EINECS 213-238-7
    • LS-13296
    • (Z)-2-(2-Tritylaminothiazol-4-yl)-2-(2-tert-butoxycarbonylprop-2-oxyimino)aceticacid
    • NS00039528
    • XYZMOVWWVXBHDP-UHFFFAOYSA-N
    • NSC 60128
    • cyclohexylisonitrile
    • CYCLOHEXYL-ISOCYANIDE
    • 931-53-3
    • CHEBI:17966
    • Cyclohexylisocyanide
    • InChI=1/C7H11N/c1-8-7-5-3-2-4-6-7/h7H,2-6H
    • DTXSID90239266
    • N7L87QP9YG
    • FT-0633127
    • CS-W004145
    • STK893682
    • DB-057375
    • SY040862
    • BBL020976
    • MDL: MFCD00003839
    • Renchi: 1S/C7H11N/c1-8-7-5-3-2-4-6-7/h7H,2-6H2
    • Clave inchi: XYZMOVWWVXBHDP-UHFFFAOYSA-N
    • Sonrisas: [C-]#[N+]C1CCCCC1

Atributos calculados

  • Calidad precisa: 109.089149g/mol
  • Carga superficial: 0
  • XLogP3: 1.7
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Cuenta de enlace giratorio: 0
  • Masa isotópica única: 109.089149g/mol
  • Masa isotópica única: 109.089149g/mol
  • Superficie del Polo topológico: 4.4Ų
  • Recuento de átomos pesados: 8
  • Complejidad: 103
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Recuento de constructos de variantes mutuas: nothing
  • Carga superficial: 0

Propiedades experimentales

  • Color / forma: Not determined
  • Denso: 0.878 g/mL at 25 °C(lit.)
  • Punto de fusión: 6.45°C
  • Punto de ebullición: 78°C/27mmHg(lit.)
  • Punto de inflamación: Fahrenheit: 170.6 ° f
    Celsius: 77 ° c
  • índice de refracción: n20/D 1.45(lit.)
  • Estabilidad / vida útil: Stable. Incompatible with strong acids, strong bases, strong reducing agents, strong oxidizing agents. Flammable.
  • PSA: 0.00000
  • Logp: 1.46910
  • Disolución: Not determined

CYCLOHEXYL ISOCYANIDE Información de Seguridad

CYCLOHEXYL ISOCYANIDE Datos Aduaneros

  • Código HS:2926909090
  • Datos Aduaneros:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

CYCLOHEXYL ISOCYANIDE PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C1438-5g
CYCLOHEXYL ISOCYANIDE
931-53-3 98.0%(GC)
5g
¥1185.0 2022-06-10
Enamine
EN300-254313-2.5g
isocyanocyclohexane
931-53-3 95%
2.5g
$61.0 2024-06-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C838707-1g
Cyclohexyl Isocyanide
931-53-3 ≥98%(GC)
1g
¥140.00 2022-09-02
TRC
C992355-2.5g
Cyclohexyl Isocyanide
931-53-3
2.5g
$ 155.00 2022-06-06
Enamine
EN300-254313-0.1g
isocyanocyclohexane
931-53-3 95%
0.1g
$19.0 2024-06-19
Enamine
EN300-254313-25.0g
isocyanocyclohexane
931-53-3 95%
25.0g
$425.0 2024-06-19
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C1438-5g
Cyclohexyl Isocyanide
931-53-3 >98.0%(GC)
5g
¥1185.00 2024-04-15
Enamine
EN300-254313-0.05g
isocyanocyclohexane
931-53-3 95%
0.05g
$19.0 2024-06-19
Enamine
EN300-254313-100.0g
isocyanocyclohexane
931-53-3 95%
100.0g
$1471.0 2024-06-19
Enamine
EN300-254313-5.0g
isocyanocyclohexane
931-53-3 95%
5.0g
$101.0 2024-06-19

CYCLOHEXYL ISOCYANIDE Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Diphosgene Solvents: Dichloromethane ;  0 °C → rt
Referencia
Trichloromethyl chloroformate
Kurita, Keisuke, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-3

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Cyanuric chloride ,  Potassium carbonate Solvents: Acetone
Referencia
A new synthesis of isonitriles
Wittmann, R., Angewandte Chemie, 1961, 73, 219-20

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Tosyl chloride ,  Pyridine Solvents: Dimethyl carbonate ;  cooled; 18 h, rt; rt → 0 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  30 min, rt
Referencia
A more sustainable and highly practicable synthesis of aliphatic isocyanides
Waibel, K. A.; Nickisch, R.; Moehl, N.; Seim, R.; Meier, M. A. R., Green Chemistry, 2020, 22(3), 933-941

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Phosphorus oxychloride Solvents: Chloroform ;  20 min, 100 psi, 25 °C
Referencia
Isocyanide chemistry enabled by continuous flow technology
Cerra, Bruno; Blondeau, Cecile; Cannalire, Rolando; Giustignano, Mariateresa; Shandiz, Shiva Tali; et al, ChemRxiv, 2022, 1, 1-5

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Pyridine ,  Phosphorus oxychloride ;  30 - 40 min, 0 - 5 °C; 10 min, reflux
Referencia
Cyclohexyl isocyanide
Ugi, Ivar; Meyr, Rudolf; Lipinski, Martin; Bodesheim, Ferdinand; Rosendahl, Friedrich, Organic Syntheses, 1961, 41, 13-15

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Tosyl chloride ,  Sodium bicarbonate Solvents: Water ,  Poly(oxy-1,2-ethanediyl), α-[4-[[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trime… ;  16 h, rt
Referencia
In-water synthesis of isocyanides under micellar conditions
Brunelli, Francesca; Aprile, Silvio; Russo, Camilla; Giustiniano, Mariateresa; Tron, Gian Cesare, Green Chemistry, 2022, 24(18), 7022-7028

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Ethanolamine (reaction products with Merrifield resin and bis(diethylamino)phenylphosphine) ,  Potassium carbonate ,  Divinylbenzene-styrene copolymer (chloromethylated, reaction products with aminoethanol and bis(diethylamino)phenylphosphine) Solvents: Dimethylformamide ;  2 d, 80 °C
1.2 Reagents: Bis(diethylamino)phenylphosphine (reaction products with aminated Merrifield resin) Solvents: Toluene ;  10 h, 115 °C
1.3 Solvents: Toluene ;  45 min, 140 °C
Referencia
A polymer-supported [1,3,2]oxazaphospholidine for the conversion of isothiocyanates to isocyanides and their subsequent use in an Ugi reaction
Ley, Steven V.; Taylor, Stephen J., Bioorganic & Medicinal Chemistry Letters, 2002, 12(14), 1813-1816

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Phosphorus oxychloride Solvents: Chloroform ;  25 °C
Referencia
Isocyanide chemistry enabled by continuous flow technology
Cerra, Bruno; Blondeau, Cecile; Cannalire, Rolando; Giustiniano, Mariateresa; Tali Shandiz, Shiva; et al, Reaction Chemistry & Engineering, 2023, 8(3), 656-660

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Diisopropylcarbodiimide Solvents: Diethyl ether
Referencia
Carbodiimides. IV. Elimination of hydrogen sulfide with acylated carbodiimides
Hartke, Klaus, Chemische Berichte, 1966, 99(10), 3163-72

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Pyridine ,  Phosphorus oxychloride ;  30 - 40 min, cooled; 20 - 30 min, reflux
1.2 Reagents: Water ;  0 - 5 °C
Referencia
Synthesis of novel carbamoyl-substituted derivatives of isoindole and benzo[f][1,4]oxazepine using a modified Ugi reaction
Ilyn, A. P.; Parchinsky, V. Z.; Peregudova, Yu. N.; Trifilenkov, A. C.; Kravchenko, D. V.; et al, Izvestiya Vysshikh Uchebnykh Zavedenii, 2006, 49(5), 13-19

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Triethylamine ,  1H-Imidazolium, 2-chloro-4,5-dihydro-1,3-dimethyl-, chloride (1:1) Solvents: Dichloromethane
Referencia
2-Chloro-1,3-dimethylimidazolinium Chloride. 1. A Powerful Dehydrating Equivalent to DCC
Isobe, Toshio; Ishikawa, Tsutomu, Journal of Organic Chemistry, 1999, 64(19), 6984-6988

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine ,  Phosphorus oxychloride Solvents: Toluene ;  6 min, rt
1.2 Solvents: Water ;  0.6 min, rt
Referencia
Odorless isocyanide chemistry: An integrated microfluidic system for a multistep reaction sequence
Sharma, Siddharth; Maurya, Ram Awatar; Min, Kyoung-Ik; Jeong, Guan-Young; Kim, Dong-Pyo, Angewandte Chemie, 2013, 52(29), 7564-7568

Synthetic Routes 13

Condiciones de reacción
1.1 0 °C; overnight, 0 °C → reflux
1.2 Reagents: Triethylamine ,  Phosphorus oxychloride Solvents: Dichloromethane ;  20 min, rt; 1 h, 0 °C; 2 h, rt
Referencia
Highly Stereoselective Ugi/Pictet-Spengler Sequence
Zhang, Bidong; Kurpiewska, Katarzyna; Doemling, Alexander, Journal of Organic Chemistry, 2022, 87(11), 7085-7096

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Diisopropylamine ,  Phosphorus oxychloride Solvents: Dichloromethane ;  0 °C; 5 min, 0 °C
Referencia
Facile reaction of carboxylic acids with isonitriles in toluene
Polisar, Jason G.; Li, Ling; Norton, Jack R., Tetrahedron Letters, 2011, 52(23), 2933-2934

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Pyridine ,  Phosphorus oxychloride Solvents: Pyridine ;  cooled; 5 h, reflux
Referencia
Synthesis of 4-Methyl-1,2,3-thiadiazole Derivatives via Ugi Reaction and their Biological Activities
Zuo, Xiang; Mi, Na; Fan, Zhi-Jin; Zheng, Qing-Xiang; Zhang, Hai-Ke; et al, Journal of Agricultural and Food Chemistry, 2010, 58(5), 2755-2762

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Triethylamine ;  4 h, 80 °C
1.2 Reagents: Phosphorus oxychloride Solvents: Dichloromethane ;  2 h, 0 °C
Referencia
An evaluation of credentials of a multicomponent reaction for the synthesis of isothioureas through the use of a holistic CHEM21 green metrics toolkit
Abou-Shehada, S.; Mampuys, P.; Maes, B. U. W.; Clark, J. H.; Summerton, L., Green Chemistry, 2017, 19(1), 249-258

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Lithium perchlorate Solvents: Dimethylformamide
Referencia
Electrochemical generation of alkyl and aryl isocyanides
Guirado, Antonio; Zapata, Andres; Gomez, Jesus L.; Trabalon, Luis; Galvez, Jesus, Tetrahedron, 1999, 55(31), 9631-9640

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Lithium perchlorate Solvents: Dimethylformamide
Referencia
Electrochemical reduction of carbonimidoyl dichlorides. A new method for the preparation of isocyanides
Guirado, Antonio; Zapata, Andres; Fenor, Manuel, Tetrahedron Letters, 1992, 33(33), 4779-82

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Triethylamine ,  1H-Imidazolium, 2-chloro-4,5-dihydro-1,3-dimethyl-, chloride (1:1) Solvents: Dichloromethane
Referencia
Preparation of isocyanides
, Japan, , ,

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt Solvents: Dichloromethane
Referencia
Dehydration of formamides using the Burgess reagent: a new route to isocyanides
Creedon, Siobhan M.; Crowley, H. Kevin; McCarthy, Daniel G., Journal of the Chemical Society, 1998, (6), 1015-1018

CYCLOHEXYL ISOCYANIDE Raw materials

CYCLOHEXYL ISOCYANIDE Preparation Products

CYCLOHEXYL ISOCYANIDE Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:931-53-3)CYCLOHEXYL ISOCYANIDE
A904753
Pureza:99%
Cantidad:25g
Precio ($):268.0